molecular formula C12H24ClNO B12534181 12-Aminododecanoyl chloride CAS No. 654062-36-9

12-Aminododecanoyl chloride

Cat. No.: B12534181
CAS No.: 654062-36-9
M. Wt: 233.78 g/mol
InChI Key: RWKWZXWKVGSAJL-UHFFFAOYSA-N
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Description

12-Aminododecanoyl chloride is an organic compound with the molecular formula C12H25Cl2NO. It is a derivative of dodecanoic acid, where the carboxyl group is converted to an acyl chloride and an amino group is introduced at the 12th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-aminododecanoyl chloride typically involves the conversion of 12-aminododecanoic acid to its corresponding acyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 12-Aminododecanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

12-Aminododecanoyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 12-aminododecanoyl chloride primarily involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of amide, ester, and thioester bonds. In biological systems, it can modify proteins and peptides, altering their function and activity. For example, in the case of mipsagargin, it inhibits the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 12-Aminododecanoyl chloride is unique due to the presence of both an acyl chloride and an amino group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to form stable amide and ester bonds makes it valuable in the synthesis of complex molecules .

Properties

IUPAC Name

12-aminododecanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24ClNO/c13-12(15)10-8-6-4-2-1-3-5-7-9-11-14/h1-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKWZXWKVGSAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)Cl)CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00798692
Record name 12-Aminododecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00798692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654062-36-9
Record name 12-Aminododecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00798692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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